molecular formula C19H25N2O2P B14184790 N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide CAS No. 878551-53-2

N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide

Cat. No.: B14184790
CAS No.: 878551-53-2
M. Wt: 344.4 g/mol
InChI Key: ZCFNEYOXXKHOMQ-UHFFFAOYSA-N
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Description

N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide is an organic compound characterized by the presence of an amide functional group

Preparation Methods

The synthesis of N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide can be achieved through several methods. One common approach involves the reaction of hexyl isocyanate with P,P-diphenylphosphinic chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired amide product. Industrial production methods may involve the use of more scalable and efficient processes, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields .

Chemical Reactions Analysis

N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide undergoes various chemical reactions, including:

Scientific Research Applications

N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

N-(Hexylcarbamoyl)-P,P-diphenylphosphinic amide can be compared with other similar compounds such as:

    N-Methylcarbamoyl-P,P-diphenylphosphinic amide: Differing by the presence of a methyl group instead of a hexyl group, leading to variations in solubility and reactivity.

    N-Ethylcarbamoyl-P,P-diphenylphosphinic amide: Featuring an ethyl group, which affects its physical and chemical properties.

    N-Propylcarbamoyl-P,P-diphenylphosphinic amide:

Properties

CAS No.

878551-53-2

Molecular Formula

C19H25N2O2P

Molecular Weight

344.4 g/mol

IUPAC Name

1-diphenylphosphoryl-3-hexylurea

InChI

InChI=1S/C19H25N2O2P/c1-2-3-4-11-16-20-19(22)21-24(23,17-12-7-5-8-13-17)18-14-9-6-10-15-18/h5-10,12-15H,2-4,11,16H2,1H3,(H2,20,21,22,23)

InChI Key

ZCFNEYOXXKHOMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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